molecular formula C19H11BrClFN2 B3355341 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine CAS No. 62383-29-3

2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine

Cat. No.: B3355341
CAS No.: 62383-29-3
M. Wt: 401.7 g/mol
InChI Key: VZDOHULSIUTHPX-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine is a heterocyclic aromatic compound with the molecular formula C19H11BrClFN2. This compound is known for its complex structure, which includes bromine, chlorine, and fluorine atoms attached to an acridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are typically used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in anticancer and antimicrobial therapies.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. Its structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloro-4-fluoroaniline
  • 2-Bromo-4-chloro-6-methylphenyl N-(4-fluorophenyl)carbamate
  • Benzamide, N-(4-fluorophenyl)-2-bromo-

Uniqueness

2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine stands out due to its acridine core, which is not present in the similar compounds listed above.

Properties

IUPAC Name

2-bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClFN2/c20-11-1-8-17-16(9-11)19(23-14-5-3-13(22)4-6-14)15-7-2-12(21)10-18(15)24-17/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDOHULSIUTHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00809075
Record name 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00809075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62383-29-3
Record name 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00809075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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